molecular formula C16H18N2O5 B2535276 3-(1-(2-(m-Tolyloxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 1903453-38-2

3-(1-(2-(m-Tolyloxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2535276
CAS No.: 1903453-38-2
M. Wt: 318.329
InChI Key: CPSMQTAVPUENCX-UHFFFAOYSA-N
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Description

3-(1-(2-(m-Tolyloxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a pyrrolidine ring fused with an oxazolidine-2,4-dione core. The m-Tolyloxy acetyl substituent at the pyrrolidine nitrogen introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as solubility and membrane permeability. This structural motif is reminiscent of bioactive pyrrolidine-dione derivatives, such as tenuazonic acid and cyclopiazonic acid, which exhibit antibiotic and enzyme-inhibitory activities .

Properties

IUPAC Name

3-[1-[2-(3-methylphenoxy)acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-11-3-2-4-13(7-11)22-9-14(19)17-6-5-12(8-17)18-15(20)10-23-16(18)21/h2-4,7,12H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSMQTAVPUENCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(m-Tolyloxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the functionalization of preformed pyrrolidine rings. This can include the acylation of pyrrolidine with m-tolyloxyacetyl chloride, followed by cyclization with oxazolidine-2,4-dione under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(m-Tolyloxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.

    Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound in drug discovery, particularly for conditions where modulation of specific biological pathways is desired.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1-(2-(m-Tolyloxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is not fully understood. its structure suggests it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions could modulate the activity of the targets, leading to various biological effects .

Comparison with Similar Compounds

Core Heterocyclic Systems

The compound’s oxazolidine-2,4-dione core distinguishes it from analogs like 5-ylidene-3-(1-aryl-pyrrolidine-2,5-dione)-2-thioxo-4-thiazolidinones (), which contain a thiazolidinone ring.

Key Comparison Table 1: Heterocyclic Core Properties

Compound Class Core Structure Electronegativity Bioactivity Relevance
Oxazolidine-2,4-dione O-based, planar Moderate Enzyme inhibition, herbicidal
Thiazolidinone S-based, less planar Higher Antimicrobial, anti-diabetic
Pyrrolidine-2,5-dione Dual carbonyl groups High Antibiotic, kinase inhibition

Substituent Effects

The m-Tolyloxy acetyl group in the target compound contrasts with substituents in analogs such as:

  • 1-(2-Phenylethyl)pyrrolidin-3-ol derivatives (): Phenylethyl groups enhance lipophilicity but may reduce metabolic stability compared to acetylated m-Tolyloxy groups.
  • 3-(α-Hydroxybenzylidene)pyrrolidine-2,4-diones (): Hydroxybenzylidene substituents facilitate intramolecular hydrogen bonding (e.g., C11–O3: 1.318 Å), stabilizing conformations critical for bioactivity .

The m-Tolyloxy group’s methyl substituent on the phenyl ring may improve π-π stacking interactions in hydrophobic binding pockets compared to unsubstituted aryl groups.

Key Comparison Table 2: Bioactivity Profiles

Compound Core Structure Key Substituent Reported Bioactivity
Target Compound Oxazolidine-2,4-dione m-Tolyloxy acetyl Potential herbicidal/HPPD inhibition
1-(2-Phenylethyl)pyrrolidin-3-ol oxadiazole () Pyrrolidine-oxadiazole Phenylethyl Antiviral (hypothetical)
3-(α-Hydroxybenzylidene)pyrrolidine-2,4-dione () Pyrrolidine-2,4-dione Hydroxybenzylidene Antibiotic, enzyme inhibition

Biological Activity

3-(1-(2-(m-Tolyloxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that integrates a pyrrolidine ring and an oxazolidine-2,4-dione moiety. The presence of the m-tolyloxy group is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of oxazolidine compounds exhibit notable antimicrobial properties. For instance, studies on similar oxazolidine derivatives have demonstrated effectiveness against various bacterial strains, particularly those exhibiting antibiotic resistance. The mechanism often involves interference with bacterial protein synthesis, making these compounds valuable in the fight against resistant pathogens .

Table 1: Antimicrobial Activity of Oxazolidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoleStaphylococcus spp.32 µg/mLProtein synthesis inhibition
3-(1-(2-(m-Tolyloxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dioneE. coliTBDTBD

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Initial studies suggest that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, a related study indicated that certain oxazolidine derivatives showed low toxicity against L929 normal cells while effectively reducing viability in cancerous cells .

Table 2: Cytotoxicity Profiles

Cell LineIC50 (µM)Selectivity Index (SI)
L929 (normal)>100N/A
HeLa (cervical)254
MCF-7 (breast)303.33

The biological activity of 3-(1-(2-(m-Tolyloxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is hypothesized to involve:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to bind to the bacterial ribosome, inhibiting protein synthesis and leading to bacterial cell death.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases and other pro-apoptotic factors.
  • Modulation of Cell Signaling Pathways : The compound might influence various signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of oxazolidine derivatives in clinical settings:

  • A study involving patients with resistant bacterial infections demonstrated that treatment with an oxazolidine derivative led to significant clinical improvement and reduction in bacterial load.
  • In vitro studies on cancer cell lines treated with the compound revealed a dose-dependent increase in apoptosis markers.

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